Cas no 1004779-24-1 (3-fluoro-4-(2-hydroxyethoxy)benzaldehyde)

1004779-24-1 structure
اسم المنتج:3-fluoro-4-(2-hydroxyethoxy)benzaldehyde
كاس عدد:1004779-24-1
وسط:C9H9FO3
ميغاواط:184.164366483688
MDL:MFCD11156429
CID:4558743
PubChem ID:28603857
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-fluoro-4-(2-hydroxyethoxy)benzaldehyde
-
- MDL: MFCD11156429
- نواة داخلي: 1S/C9H9FO3/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6,11H,3-4H2
- مفتاح Inchi: LYHLNOPAWIZKPQ-UHFFFAOYSA-N
- ابتسامات: C(=O)C1=CC=C(OCCO)C(F)=C1
حساب السمة
- نوعية دقيقة: 184.053572g/mol
- النظائر كتلة واحدة: 184.053572g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 4
- تعقيدات: 163
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.8
- الوزن الجزيئي: 184.16g/mol
- طوبولوجي سطح القطب: 46.5Ų
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM459349-500mg |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95%+ | 500mg |
$892 | 2023-02-26 | |
Enamine | EN300-312631-1.0g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Chemenu | CM459349-100mg |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95%+ | 100mg |
$411 | 2023-02-26 | |
Enamine | EN300-312631-5.0g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
1PlusChem | 1P01BVD3-100mg |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95% | 100mg |
$501.00 | 2023-12-27 | |
1PlusChem | 1P01BVD3-1g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95% | 1g |
$1334.00 | 2023-12-27 | |
Enamine | EN300-312631-5g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95% | 5g |
$2981.0 | 2023-08-31 | |
Enamine | EN300-312631-1g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95% | 1g |
$1029.0 | 2023-08-31 | |
A2B Chem LLC | AW32679-2.5g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
Aaron | AR01BVLF-2.5g |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde |
1004779-24-1 | 95% | 2.5g |
$2795.00 | 2025-02-09 |
3-fluoro-4-(2-hydroxyethoxy)benzaldehyde الوثائق ذات الصلة
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
1004779-24-1 (3-fluoro-4-(2-hydroxyethoxy)benzaldehyde) منتجات ذات صلة
- 352024-83-0(4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine)
- 545351-07-3(Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate)
- 2228384-24-3(2-(aminomethyl)-4-(1H-pyrazol-1-yl)butan-1-ol)
- 2137629-77-5((2,2-Difluoro-3-{methyl[1-(methylsulfanyl)propan-2-yl]amino}propyl)(methyl)amine)
- 1806062-25-8(Methyl 6-bromo-4-(difluoromethyl)-3-fluoropyridine-2-acetate)
- 172678-67-0(Ethyl 2-phenylthiazole-5-carboxylate)
- 1805385-80-1(6-Chloro-2-(difluoromethyl)-4-iodo-3-nitropyridine)
- 1806730-30-2(Methyl 6-(chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 2103985-09-5(2-methyl-1-[(3R)-piperidin-3-yl]prop-2-en-1-one)
- 1805494-90-9(Ethyl 4-chloro-2-cyano-5-nitrobenzoate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1004779-24-1)3-fluoro-4-(2-hydroxyethoxy)benzaldehyde

نقاء:99%
كمية:1g
الأسعار ($):680.0